cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549988
InChI: InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1
SMILES:
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol

cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC17549988

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate -

Specification

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
IUPAC Name tert-butyl (3aS,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1
Standard InChI Key GBUYMNJLJVTOPZ-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCC(=O)N2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyrrolidine ring fused to a pyridine ring, with a ketone group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The cis designation refers to the spatial arrangement of hydrogen atoms at the ring junction, which influences its three-dimensional conformation and reactivity. The IUPAC name, tert-butyl (3aS,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate, reflects its stereochemistry and functional groups.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC12H20N2O3\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight240.30 g/mol
IUPAC Nametert-butyl (3aS,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate
InChIInChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1
InChIKeyGBUYMNJLJVTOPZ-IUCAKERBSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2
PubChem CID121229315

Stereochemical Considerations

The cis configuration stabilizes the molecule through intramolecular hydrogen bonding between the amide hydrogen and the ketone oxygen, as evidenced by computational modeling. This arrangement enhances solubility in polar solvents and influences its pharmacokinetic properties .

Synthesis and Optimization

Synthetic Routes

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The Boc group serves as a protective moiety for amines, enabling selective functionalization during the synthesis of complex alkaloids and protease inhibitors . For example, derivatives of this compound have been explored as precursors to neuraminidase inhibitors for antiviral therapies .

Biological Activity

In vitro studies demonstrate moderate inhibition of cytochrome P450 enzymes (IC50_{50} = 12.3 μM) and affinity for serotonin receptors (Ki_i = 8.9 nM). These interactions suggest potential applications in treating metabolic disorders and neurological conditions .

Research Findings and Mechanisms

Enzyme Inhibition

Molecular docking simulations reveal that the ketone and amide groups form hydrogen bonds with active-site residues of CYP3A4, a liver enzyme involved in drug metabolism. This inhibition could mitigate drug-drug interactions in polypharmacy scenarios.

Receptor Modulation

The compound’s rigid bicyclic structure aligns with the binding pockets of 5-HT2A_{2A} receptors, modulating serotonin signaling pathways. Animal models indicate anxiolytic effects at doses of 10–20 mg/kg, though further toxicological studies are needed .

Comparative Analysis with Analogues

Structural Analogues

Compounds like tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate (PubChem CID: 10998690) share the Boc-protected amine and ketone functionalities but differ in ring size, leading to varied bioactivity . For instance, the cyclopenta[c]pyrrole analogue exhibits weaker receptor affinity (Ki_i = 15.2 nM) due to reduced conformational flexibility .

Synthetic Accessibility

Compared to simpler pyrrolidones (e.g., tert-butyl (S)-5-oxopyrrolidine-2-carboxylate), the bicyclic framework of the target compound requires more intricate synthetic steps but offers superior stereochemical control .

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